molecular formula C25H23NO5 B11256185 7'-hydroxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione

7'-hydroxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B11256185
M. Wt: 417.5 g/mol
InChI Key: RBLPNGHTIAUSCA-UHFFFAOYSA-N
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Description

7’-HYDROXY-8’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE: is a complex organic compound that belongs to the class of bichromenes. This compound is characterized by its unique structure, which includes a bichromene core with hydroxy and methylpiperidinylmethyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’-HYDROXY-8’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multiple steps, starting from commercially available precursors. One common approach involves the alkylation of a bichromene derivative with a methylpiperidinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The bichromene core can be reduced under hydrogenation conditions to yield dihydrobichromene derivatives.

    Substitution: The methylpiperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Mechanism of Action

The mechanism of action of 7’-HYDROXY-8’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the bichromene core can engage in π-π interactions with aromatic residues. The methylpiperidinylmethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets .

Comparison with Similar Compounds

  • 3-HYDROXY-8-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2H-CHROMENE-2-ONE
  • 7-HYDROXY-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2H-CHROMENE-2-ONE
  • 3-(BENZO[D]THIAZOL-2-YL)-7-HYDROXY-8-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2H-CHROMENE-2-ONE

Uniqueness: The unique combination of the bichromene core with hydroxy and methylpiperidinylmethyl substituents distinguishes 7’-HYDROXY-8’-[(3-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C25H23NO5/c1-15-5-4-10-26(13-15)14-20-21(27)9-8-17-18(12-23(28)31-24(17)20)19-11-16-6-2-3-7-22(16)30-25(19)29/h2-3,6-9,11-12,15,27H,4-5,10,13-14H2,1H3

InChI Key

RBLPNGHTIAUSCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O

Origin of Product

United States

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